Barium carbonate, CP

Description

Properties

Key on ui mechanism of action |

Accidental or intentional ingestion of soluble barium salts (e.g., barium carbonate, barium chloride) produces hypokalemia and acute hypertension. Systemic effects of acute barium toxicity include vomiting, diarrhea, cardiac arrhythmia, muscular paralysis, and death. The acute pathophysiological effects of barium are linked with two modes of action: direct muscular stimulation (skeletal, cardiac, and smooth), and hypokalemia. The latter effect is associated with the ability of the barium ion to block potassium (K+) channels and interfere with passive K+ diffusion. Barium mimics calcium in several tissues and fluids and in physiological functions in which calcium is involved, especially in neurotransmission. Barium would cause a potassium-like depolarization of nerve fibers and calcium influx. Barium ions cause asynchronous release of large numbers of quanta of acetylcholine during trains of impulses; it also causes release of noradrenaline from the sympathetic nerve terminals and catecholamines from the adrenal medulla. |

|---|---|

CAS No. |

513-77-9 |

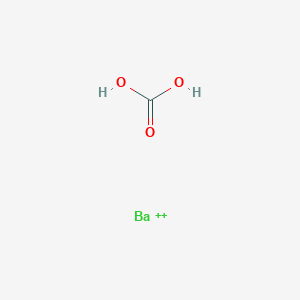

Molecular Formula |

CH2BaO3 |

Molecular Weight |

199.35 g/mol |

IUPAC Name |

barium(2+);carbonate |

InChI |

InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

RUFJMLKBWUXJMX-UHFFFAOYSA-N |

impurities |

0.06-0.12% total sulfur as S /Commercial material/ |

Canonical SMILES |

C(=O)([O-])[O-].[Ba+2] |

Color/Form |

White, heavy powde |

density |

4.3 at 68 °F (USCG, 1999) 4.308 g/cu cm 4.43 g/cm³ |

melting_point |

1380 °C (decomposes) No melting point; decomposes at >1300 °C |

Other CAS No. |

513-77-9 25070-31-9 |

physical_description |

Barium carbonate is a white powder. It is insoluble in water and soluble in most acids, with the exception of sulfuric acid. It has a specific gravity of 4.275. It is toxic by ingestion. DryPowder; Liquid WHITE CRYSTALLINE POWDER. |

Pictograms |

Irritant |

Related CAS |

25070-31-9 |

shelf_life |

Thermally stable |

solubility |

In water, 0.0014 g/100 g at 20 °C Slightly soluble (1:1000) in carbon dioxide-water; soluble in dilute hydrochloric acid, nitric acid or acetic acid; soluble in ammonium chloride or ammonium nitrate solutions Insoluble in sulfuric acid Insoluble in ethanol Solubility in water, g/100ml at 20 °C: 0.002 (very poor) |

Synonyms |

barium carbonate |

vapor_pressure |

Essentially zero |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physico-chemical Characteristics of CP Grade Barium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium carbonate (BaCO₃), a key inorganic compound, is utilized in various industrial and scientific applications. In its Chemically Pure (CP) grade, it serves as a high-purity reagent in laboratory settings, a precursor in the synthesis of other barium compounds, and a component in the manufacturing of specialized materials. For researchers, scientists, and professionals in drug development, a thorough understanding of its physico-chemical properties is paramount for ensuring the accuracy, reproducibility, and safety of their work. This technical guide provides an in-depth overview of the core physico-chemical characteristics of CP grade Barium Carbonate, complete with detailed experimental protocols and data presented for clarity and ease of comparison.

Physico-chemical Properties

CP grade Barium Carbonate is a white, odorless, and tasteless powder.[1] Its fundamental properties are summarized in the tables below.

Table 1: General Physico-chemical Properties of Barium Carbonate

| Property | Value | Reference |

| Chemical Formula | BaCO₃ | [1] |

| Molecular Weight | 197.34 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Odor | Odorless | [1] |

| Density | 4.286 g/cm³ | [2] |

| Melting Point | 811 °C (polymorphic transformation) | [2] |

| Boiling Point | 1450 °C (decomposes) | [2] |

Table 2: Solubility of Barium Carbonate

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 0.0016 g/100 mL | 8.8 | [2] |

| 0.0022 g/100 mL | 18 | [2] | |

| 0.0024 g/100 mL | 20 | [2] | |

| Acids (dilute HCl, HNO₃, acetic acid) | Soluble (with decomposition) | Ambient | [3] |

| Sulfuric Acid | Insoluble | Ambient | [3] |

| Carbon dioxide-water | Slightly soluble (1:1000) | Ambient | [3] |

| Ammonium chloride/nitrate solutions | Soluble | Ambient | [3] |

Table 3: Typical Specifications for CP Grade Barium Carbonate

| Parameter | Specification |

| Assay (BaCO₃) | ≥ 99.0% |

| Insoluble in dilute HCl | ≤ 0.015% |

| Chloride (Cl) | ≤ 0.002% |

| Sulfide (S) | ≤ 0.001% |

| Heavy metals (as Pb) | ≤ 0.001% |

| Iron (Fe) | ≤ 0.002% |

| Calcium (Ca) | ≤ 0.05% |

| Potassium (K) | ≤ 0.01% |

| Sodium (Na) | ≤ 0.02% |

| Strontium (Sr) | ≤ 0.1% |

| Water-Soluble Titratable Base | Passes test |

| Oxidizing Substances (as NO₃) | ≤ 0.005% |

Experimental Protocols

Detailed methodologies for the determination of key physico-chemical parameters of CP grade Barium Carbonate are provided below.

Assay (Acid-Base Titrimetry)

This method determines the purity of Barium Carbonate by back titration.

Methodology:

-

Accurately weigh approximately 4 g of the Barium Carbonate sample.

-

Transfer the sample to a 250 mL beaker and add 50 mL of deionized water.

-

Carefully and accurately add 50.0 mL of 1 N hydrochloric acid to the beaker.

-

Heat the solution to boiling to expel all dissolved carbon dioxide, then cool to room temperature.

-

Add a few drops of bromophenol blue indicator.

-

Titrate the excess hydrochloric acid with 1 N sodium hydroxide solution until the endpoint, indicated by a color change to blue, is reached.[4]

-

The percentage of Barium Carbonate is calculated based on the amount of hydrochloric acid consumed in the reaction.

Determination of Insoluble Matter in Dilute Hydrochloric Acid

This gravimetric method quantifies substances that do not dissolve in dilute acid.

Methodology:

-

To a 10 g sample, cautiously add 100 mL of dilute hydrochloric acid (1 part HCl to 9 parts water).

-

Heat the mixture on a steam bath for one hour.

-

Filter the solution through a tared filtering crucible.

-

Wash the residue thoroughly with hot deionized water.

-

Dry the crucible at 105°C to a constant weight.

-

The weight of the residue represents the amount of insoluble matter.

Chloride Determination

This turbidimetric test compares the chloride content of the sample to a known standard.

Methodology:

-

Dissolve 1.0 g of the sample in 20 mL of deionized water and 2 mL of nitric acid.

-

Add 1 mL of silver nitrate reagent solution.

-

Any turbidity produced should not exceed that of a standard containing 0.02 mg of chloride ion treated in the same manner.

Heavy Metals Determination

This method relies on the precipitation of metal sulfides to estimate the total heavy metal content.

Methodology:

-

Dissolve 2.0 g of the sample in 20 mL of deionized water and 3 mL of hydrochloric acid.

-

Boil the solution gently for 10 minutes, then cool and dilute to 40 mL.

-

Prepare a standard solution containing 0.02 mg of lead ion in 40 mL.

-

Adjust the pH of both sample and standard solutions to between 3.0 and 4.0 with 1 N acetic acid or 6 N ammonium hydroxide.

-

Add 10 mL of freshly prepared hydrogen sulfide water to each and allow to stand for 5 minutes.

-

Any brown color in the sample solution should not be darker than that of the standard solution.

Iron Determination

This colorimetric method uses thiocyanate to detect the presence of iron.

Methodology:

-

Cautiously dissolve 1.0 g of the sample in 15 mL of dilute hydrochloric acid (1:2).

-

For the standard, add 0.02 mg of iron (Fe) to 15 mL of dilute hydrochloric acid (1:2).[4]

-

Evaporate both solutions to dryness.[4]

-

Dissolve each residue in approximately 20 mL of water, add 4 mL of hydrochloric acid, and dilute to 100 mL.[4]

-

To 50 mL of each solution, add 0.10 mL of 0.1 N potassium permanganate, let it stand for 5 minutes, and then add 3 mL of ammonium thiocyanate reagent solution.[4]

-

Any red color in the sample solution should not exceed that in the standard.[4]

Particle Size Analysis by Laser Diffraction

This technique determines the particle size distribution by measuring the angular variation in the intensity of scattered laser light.

Methodology:

-

Ensure the Barium Carbonate powder is properly dispersed in a suitable liquid medium in which it is insoluble, such as deionized water with a surfactant, or a non-aqueous solvent.

-

Introduce the dispersed sample into the laser diffraction instrument.

-

A laser beam is passed through the dispersed sample.

-

The scattered light pattern is measured by a series of detectors.

-

The particle size distribution is calculated from the scattering pattern using the Mie or Fraunhofer theory.[2]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a sparingly soluble salt.

Methodology:

-

Add an excess amount of CP grade Barium Carbonate to a known volume of the solvent (e.g., deionized water) in a flask.

-

Seal the flask and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a fine-pored filter may be necessary.

-

Analyze the concentration of barium in the supernatant using a suitable analytical technique, such as Flame Atomic Absorption Spectroscopy (FAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

The solubility is expressed as the mass of solute per volume or mass of solvent.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition and phase transitions of Barium Carbonate.

Methodology:

-

Place a small, accurately weighed amount of the Barium Carbonate sample into the TGA/DTA instrument's crucible.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

-

TGA measures the change in mass of the sample as a function of temperature, indicating decomposition.

-

DTA measures the temperature difference between the sample and an inert reference, identifying endothermic or exothermic transitions such as phase changes and decomposition.

-

The resulting thermogram provides information on the decomposition temperature and phase transition temperatures. Barium carbonate exhibits a phase transformation from orthorhombic to hexagonal at approximately 811 °C and from hexagonal to cubic at higher temperatures.[5][6] Decomposition to barium oxide and carbon dioxide begins at temperatures above 1000°C.[5]

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of CP grade Barium Carbonate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 3. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. How does a Laser Diffraction Particle Size Analyzer Work [scitekglobal.com]

Synthesis of high purity barium carbonate for research

An In-depth Technical Guide to the Synthesis of High-Purity Barium Carbonate for Research Applications

Introduction

High-purity barium carbonate (BaCO₃) is a critical precursor material for advanced research and development, particularly in the fields of materials science and drug development. Its applications include the synthesis of electroceramics like barium titanate (BaTiO₃) for capacitors, piezoelectric devices, and as a component in specialized glass and catalysts.[1][2] For researchers, scientists, and drug development professionals, the purity of the initial barium carbonate directly influences the properties and performance of the final product. This guide provides a comprehensive overview of the primary synthesis methods, detailed experimental protocols, purification techniques, and analytical assessments for producing high-purity barium carbonate.

Core Synthesis Methodologies

The synthesis of high-purity barium carbonate primarily revolves around two main strategies: the carbonation of a barium precursor and the double decomposition (precipitation) of a soluble barium salt.

Carbonation Method

This method involves the reaction of a barium-containing solution with carbon dioxide (CO₂). The most common precursors are barium sulfide (BaS) and barium hydroxide (Ba(OH)₂).

-

From Barium Sulfide: Barium sulfide solution is reacted with carbon dioxide gas. This process precipitates barium carbonate while producing hydrogen sulfide (H₂S) as a byproduct.[3][4][5] The reaction is: BaS + CO₂ + H₂O → BaCO₃↓ + H₂S↑[4]

-

From Barium Hydroxide: A solution or slurry of barium hydroxide is treated with carbon dioxide. This is a direct and clean method that yields barium carbonate and water.[6] The reaction is: Ba(OH)₂ + CO₂ → BaCO₃↓ + H₂O

Double Decomposition (Precipitation) Method

This widely used laboratory and industrial method involves mixing a solution of a soluble barium salt (like barium chloride or barium nitrate) with a solution of a soluble carbonate salt (like sodium carbonate or ammonium carbonate).[7][8] The low solubility of barium carbonate causes it to precipitate out of the solution.[9]

-

Using Barium Chloride and Sodium Carbonate: This is a common and straightforward precipitation reaction.[8] The reaction is: BaCl₂ + Na₂CO₃ → BaCO₃↓ + 2NaCl[8]

-

Using Barium Nitrate and Sodium Carbonate: Similar to the chloride route, this method yields a clean precipitate.[7] The reaction is: Ba(NO₃)₂ + Na₂CO₃ → BaCO₃↓ + 2NaNO₃

Experimental Protocols

Detailed methodologies for laboratory-scale synthesis are provided below.

Protocol 1: Synthesis via Carbonation of Barium Hydroxide

This protocol is adapted from a method designed to produce high-purity BaCO₃ with controlled specific surface area.[10]

Objective: To synthesize high-purity barium carbonate by bubbling CO₂ through a chilled barium hydroxide solution.

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Deionized water

-

Carbon dioxide (CO₂) gas

-

Ice-water bath

-

5000 mL beaker with a magnetic stirrer

-

pH meter

-

Gas flow meter

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Methodology:

-

Add 4000 mL of deionized water to a 5000 mL beaker.

-

Place the beaker in an ice-water bath and begin stirring. Cool the water to a controlled temperature between 0-5°C.[10]

-

Slowly add 385.7 g of high-purity Ba(OH)₂·8H₂O to the chilled water while stirring continuously to form a slurry.[10]

-

Once the temperature is stable, begin bubbling CO₂ gas through the slurry at a controlled flow rate of approximately 250-300 mL/min.[10]

-

Monitor the pH of the reaction mixture continuously. Continue the CO₂ introduction until the pH drops to a value between 6.5 and 7.0.[10]

-

Cease the CO₂ flow and stirring. Allow the white precipitate of barium carbonate to settle.

-

Perform solid-liquid separation using a vacuum filtration setup.

-

Wash the collected solid precipitate with cold deionized water to remove any unreacted reagents.

-

Dry the purified solid in a vacuum oven at 60°C for 24 hours to obtain the final high-purity barium carbonate product.[10]

Protocol 2: Synthesis via Precipitation with Barium Chloride and Sodium Carbonate

This protocol describes a standard double decomposition reaction.[7][8]

Objective: To synthesize high-purity barium carbonate by reacting aqueous solutions of barium chloride and sodium carbonate.

Materials:

-

Barium chloride (BaCl₂)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Two 1000 mL beakers

-

Magnetic stirrer

-

Vacuum filtration apparatus

-

Drying oven

Methodology:

-

Prepare Reactant Solutions:

-

Solution A: Dissolve a stoichiometric amount of barium chloride in 500 mL of deionized water with stirring.

-

Solution B: Dissolve a slight excess of sodium carbonate in 500 mL of deionized water with stirring.

-

-

Precipitation:

-

Slowly add the sodium carbonate solution (Solution B) to the barium chloride solution (Solution A) under continuous, vigorous stirring.

-

A dense white precipitate of barium carbonate will form immediately.

-

Continue stirring for 30 minutes to ensure the reaction goes to completion.

-

-

Purification:

-

Filter the precipitate using a vacuum filtration apparatus.

-

Wash the filter cake thoroughly with several portions of deionized water to remove the soluble sodium chloride byproduct.

-

-

Drying:

-

Transfer the washed precipitate to a clean evaporating dish.

-

Dry the solid in an oven at 110°C until a constant weight is achieved.

-

Data Presentation: Synthesis Parameters

The following tables summarize key quantitative data for the synthesis of high-purity barium carbonate.

Table 1: Comparison of Synthesis Methods

| Parameter | Carbonation Method (from Ba(OH)₂) | Precipitation Method (from BaCl₂) |

| Primary Reactants | Ba(OH)₂·8H₂O, CO₂ | BaCl₂, Na₂CO₃ |

| Reaction Temp. | 0-5°C[10] | Ambient (typically 60-70°C in industry)[9] |

| Key Control Param. | pH (6.0-7.0)[10], CO₂ flow rate | Stoichiometry, stirring rate |

| Byproducts | Water | Sodium Chloride (NaCl)[8] |

| Achieved Purity | >99.5% (low strontium)[10] | Can reach 99.6-99.8% with purification[11] |

Table 2: Experimental Conditions for Carbonation of Ba(OH)₂

| Parameter | Value | Reference |

| Ba(OH)₂·8H₂O Concentration | 80-250 g/L | [10] |

| CO₂ Flow Rate | 250-300 mL/min | [10] |

| Reaction Temperature | 0-5°C | [10] |

| Final pH | 6.0 - 7.0 | [10] |

| Drying Temperature | 60°C (vacuum) | [10] |

| Drying Time | 24 hours | [10] |

Purification of Barium Carbonate

For ultra-high purity applications, post-synthesis purification is essential.

-

Washing: The most critical step is thorough washing of the precipitate with deionized water to remove soluble impurities, such as NaCl or H₂S.[4][7]

-

Chemical Treatment: For removing sulfur compounds from BaCO₃ derived from BaS, the impure product can be mixed with an alkali metal hydroxide (e.g., sodium hydroxide) and heated. This converts insoluble sulfur compounds into soluble forms that can be leached out with water.[12]

-

Recrystallization: Low-purity barium carbonate can be reacted with an organic acid (like citric acid) to form a soluble barium salt. After filtering out insoluble impurities (like barium sulfate), the barium can be reprecipitated as a higher purity carbonate.[1]

Purity Assessment: Analytical Methods

Verifying the purity of the synthesized barium carbonate requires a suite of analytical techniques.

Table 3: Analytical Methods for Purity and Characterization

| Technique | Purpose | Detects/Measures |

| X-Ray Diffraction (XRD) | Phase Identification | Crystalline structure, presence of other phases (e.g., BaSO₄).[13] |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Contaminant Detection | Presence of residual carbonate, hydroxide, or other functional groups.[13] |

| Thermogravimetric Analysis (TGA) | Thermal Stability | Decomposition temperature, presence of hydrates or volatile impurities.[14][15] |

| Inductively Coupled Plasma (ICP-AES/MS) | Elemental Analysis | Trace metal impurities (e.g., Sr, Ca, Fe) at ppm or ppb levels.[16] |

| X-ray Fluorescence (XRF) | Elemental Composition | Barium content and major elemental impurities.[17][18] |

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the synthesis processes.

References

- 1. KR20080104866A - Method for Purifying Barium Carbonate - Google Patents [patents.google.com]

- 2. ProChem, Inc. Barium Carbonate - High-Purity Compound for Ceramics & Glass [prochemonline.com]

- 3. theasengineers.com [theasengineers.com]

- 4. Barium Carbonate: Properties, Uses & Preparation Explained [vedantu.com]

- 5. Barium carbonate - Wikipedia [en.wikipedia.org]

- 6. Barium Hydroxide as a CO2 Absorbent Material in Environmental Controls [eureka.patsnap.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. Barium Carbonate | BaCO3 | CID 10563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US20130316175A1 - Method for preparing barium carbonate and the product obtained by the method - Google Patents [patents.google.com]

- 11. CN103803623A - Method for producing high-purity barium carbonate - Google Patents [patents.google.com]

- 12. US1673985A - Process of purifying barium carbonate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. What is the decomposition reaction of Barium carbonate?_Chemicalbook [chemicalbook.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Chemical phases analysis of Barium in Ores by X-ray Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Crystal Structure of Chemically Pure Barium Carbonate (Witherite)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides an in-depth analysis of the crystal structure of chemically pure barium carbonate (BaCO₃), known in its mineral form as witherite. It details the crystallographic parameters, atomic arrangement, and the experimental protocols used for its characterization.

Introduction

Barium carbonate (BaCO₃) is a significant inorganic compound with wide-ranging industrial applications, including in the production of specialty glass, ceramics, bricks, and as a precursor for barium salts and superconductors.[1][2] In its naturally occurring mineral form, it is known as witherite.[2][3] Chemically pure BaCO₃ belongs to the aragonite group of carbonates and is isostructural with aragonite (CaCO₃) and strontianite (SrCO₃).[3][4] Understanding its precise crystal structure is fundamental to controlling its properties for various technological applications. This guide summarizes the key structural data and experimental methodologies for its determination.

Crystallographic Data

At ambient temperature and pressure, barium carbonate crystallizes in the orthorhombic system.[1][2][3] The structure is most commonly described by the space group Pnma (No. 62), which is the standard setting.[5][6] An alternative, non-standard setting, Pmcn, is also frequently cited in the literature; this setting corresponds to a different orientation of the crystallographic axes.[3][7]

The dimensions of the unit cell have been determined by numerous studies, with slight variations in the reported values. The data below is presented in the standard Pnma setting.

Table 1: Summary of Crystallographic Data for Orthorhombic BaCO₃ (Witherite)

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Orthorhombic | [1][3][6] |

| Space Group | Pnma (No. 62) | [5][6] |

| Lattice Parameters (a, b, c) | a = 8.98 Å, b = 5.36 Å, c = 6.42 Å | [6] |

| Unit Cell Volume | 308.79 ų | [6] |

| Formula Units (Z) | 4 | [3] |

| Density (Calculated) | 4.24 g/cm³ |[6] |

Table 2: Comparison of Reported Lattice Parameters from Various Studies (Converted to Pnma setting for consistency)

| Source | a (Å) | b (Å) | c (Å) | Notes |

|---|---|---|---|---|

| Materials Project[5] | 9.014 | 5.378 | 6.596 | Primitive cell parameters are different. |

| Antao and Hassan (2007)[7] | 8.912 | 5.310 | 6.437 | Original data in Pmcn setting. |

| de Villiers (1971)[6] | - | - | - | Cited within Materials Project. |

| Mindat.org[8] | 8.904 | 5.314 | 6.430 | Original data in Pmcn setting. |

The BaCO₃ structure consists of barium (Ba²⁺) cations and carbonate (CO₃²⁻) anionic groups. The barium ion is coordinated to nine oxygen atoms.[5][6] The carbon atom is bonded to three oxygen atoms in a trigonal planar geometry.[5][6]

Table 3: Fractional Atomic Coordinates and Wyckoff Positions (Space Group: Pnma)

| Atom | Wyckoff Position | x | y | z | Source |

|---|---|---|---|---|---|

| Ba | 4c | 0.583887 | 0.25 | 0.753976 | [6] |

| C | 4c | 0.243806 | 0.25 | 0.919497 | [6] |

| O1 | 4c | 0.599776 | 0.75 | 0.587994 | [6] |

| O2 | 8d | 0.184052 | 0.040793 | 0.419687 |[6] |

The interatomic distances are crucial for understanding the chemical bonding within the crystal.

Table 4: Selected Interatomic Bond Distances

| Bond | Distance Range (Å) | Coordination Geometry | Source(s) |

|---|---|---|---|

| Ba–O | 2.74 - 2.89 Å | 9-coordinate | [6] |

| C–O | ~1.29 Å | Trigonal Planar |[6] |

Experimental Protocols for Structure Determination

The crystallographic data presented above are derived from experimental techniques, primarily X-ray diffraction.

This is the most powerful technique for determining the precise crystal structure of a material.

Methodology:

-

Crystal Selection: A small, high-quality single crystal of chemically pure barium carbonate (typically < 0.5 mm) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Structure Solution: The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction intensities. This process yields precise atomic coordinates, bond lengths, and bond angles.[6]

PXRD is used to analyze polycrystalline samples and is particularly useful for identifying crystalline phases and studying structural changes as a function of temperature or pressure.[7][9]

Methodology:

-

Sample Preparation: A sample of finely ground, chemically pure barium carbonate powder is prepared and placed in a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector over a range of angles (2θ).

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase and can be compared to databases for identification.

-

Rietveld Refinement: This powerful computational method is used to refine the crystal structure by fitting the entire experimental powder diffraction pattern with a calculated profile based on a structural model. This allows for the precise determination of lattice parameters, atomic positions, and other structural details from powder data.[7][10] This method was used to study the temperature evolution of the BaCO₃ structure.[7]

Caption: Workflow for BaCO₃ crystal structure determination.

Visualization of the Barium Carbonate Structure

The following diagram provides a simplified 2D representation of the local coordination environment in the barium carbonate crystal structure, illustrating the relationship between the Ba²⁺ cations and the planar CO₃²⁻ anions.

Caption: 2D schematic of Ba²⁺ and CO₃²⁻ coordination.

Polymorphism of Barium Carbonate

Chemically pure barium carbonate exhibits polymorphism, meaning it can exist in different crystal structures at different temperatures.

-

α-BaCO₃ (Orthorhombic): The stable phase at ambient conditions, known as witherite.[7]

-

β-BaCO₃ (Trigonal/Hexagonal): Upon heating, the orthorhombic phase transforms to a trigonal (rhombohedral) phase with R-3m space group symmetry at approximately 811 °C (1084 K).[1][7] This transition involves a significant volume change of about 2.8%.[7]

-

γ-BaCO₃ (Cubic): At a still higher temperature of around 981 °C (1254 K), a second phase transition occurs to a cubic structure.[1]

These phase transitions are crucial in the processing of barium carbonate-containing materials at high temperatures.

Conclusion

The room-temperature crystal structure of chemically pure barium carbonate is well-established as an orthorhombic system (space group Pnma), belonging to the aragonite mineral group. Its structure is characterized by a 9-coordinate barium cation and a trigonal planar carbonate anion. Precise structural parameters are routinely determined using single-crystal and powder X-ray diffraction techniques coupled with Rietveld refinement. The existence of high-temperature trigonal and cubic polymorphs highlights the material's complex structural behavior under varying thermal conditions.

References

- 1. Witherite - Wikipedia [en.wikipedia.org]

- 2. Barium carbonate - Wikipedia [en.wikipedia.org]

- 3. gktoday.in [gktoday.in]

- 4. Witherite - Encyclopedia [le-comptoir-geologique.com]

- 5. mp-5504: BaCO3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. mindat.org [mindat.org]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Chemically Pure Barium Carbonate in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chemically pure (CP) barium carbonate in various acidic solutions. It delves into the underlying chemical principles, presents available quantitative and qualitative data, and offers detailed experimental protocols for solubility determination. This document is intended to be a valuable resource for professionals in research, scientific, and drug development fields who work with or encounter barium carbonate.

Introduction

Barium carbonate (BaCO₃) is an inorganic salt with low solubility in water but notable reactivity in acidic environments.[1][2] Understanding its dissolution characteristics in acids is crucial for a multitude of applications, including chemical synthesis, materials science, and pharmaceutical development. In drug development, for instance, the solubility of excipients like barium carbonate in the acidic environment of the stomach can significantly impact the bioavailability and stability of active pharmaceutical ingredients (APIs). This guide will explore the solubility of CP barium carbonate in hydrochloric acid, nitric acid, acetic acid, and sulfuric acid.

Chemical Principles of Dissolution

The dissolution of barium carbonate in acidic solutions is not a simple physical process but a chemical reaction. Barium carbonate, a salt of a weak acid (carbonic acid, H₂CO₃), reacts with strong and weak acids to form a soluble barium salt, water, and carbon dioxide gas.[3][4] This reaction effectively removes carbonate ions (CO₃²⁻) from the solution, shifting the solubility equilibrium of barium carbonate to the right, in accordance with Le Châtelier's principle.[5][6]

The fundamental equilibrium for the dissolution of barium carbonate in water is:

BaCO₃(s) ⇌ Ba²⁺(aq) + CO₃²⁻(aq)

The solubility product constant (Ksp) for this equilibrium is approximately 2.58 x 10⁻⁹ at room temperature.[7][8]

In the presence of an acid (H⁺), the carbonate ion is protonated in a stepwise manner:

CO₃²⁻(aq) + H⁺(aq) ⇌ HCO₃⁻(aq) HCO₃⁻(aq) + H⁺(aq) ⇌ H₂CO₃(aq)

The resulting carbonic acid is unstable and decomposes to water and carbon dioxide:

H₂CO₃(aq) ⇌ H₂O(l) + CO₂(g)

The overall reaction of barium carbonate with a generic monoprotic acid (HA) can be represented as:

BaCO₃(s) + 2HA(aq) → BaA₂(aq) + H₂O(l) + CO₂(g)

The extent of this reaction, and thus the solubility of barium carbonate, is dependent on the strength and concentration of the acid.

Solubility Data

The insolubility in sulfuric acid is due to the formation of a highly insoluble precipitate, barium sulfate (BaSO₄), which coats the surface of the barium carbonate particles and prevents further reaction.[1]

Theoretical Solubility Trend: The solubility of barium carbonate is expected to increase with increasing acid concentration up to a certain point. This is because a higher concentration of H⁺ ions will more effectively protonate the carbonate ions, driving the dissolution equilibrium forward. For weak acids like acetic acid, the solubility will also be influenced by the acid's dissociation constant (Ka).

Due to the scarcity of specific quantitative data for barium carbonate, the following table illustrates the expected trend in solubility with increasing acid concentration. These values are hypothetical and for illustrative purposes only.

| Acid Solution | Acid Concentration (mol/L) | Expected Solubility of BaCO₃ (g/L) |

| Hydrochloric Acid (HCl) | 0.1 | Increased |

| 1.0 | Significantly Increased | |

| Nitric Acid (HNO₃) | 0.1 | Increased |

| 1.0 | Significantly Increased | |

| Acetic Acid (CH₃COOH) | 0.1 | Moderately Increased |

| 1.0 | Increased | |

| Sulfuric Acid (H₂SO₄) | Any | Insoluble |

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of barium carbonate in acidic solutions. The general approach involves equilibrating an excess amount of solid barium carbonate in the acidic solution of interest, followed by the separation of the solid and the quantification of the dissolved barium ions in the supernatant.

General Experimental Workflow

The following diagram outlines a general workflow for determining the solubility of barium carbonate in an acidic solution.

References

- 1. Barium Carbonate | BaCO3 | CID 10563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. The following graphs represent the behavior of BaCO3 under - Brown 15th Edition Ch 17 Problem 9a [pearson.com]

- 6. Consider saturated solutions of the slightly soluble salt - McMurry 8th Edition Ch 17 Problem 116 [pearson.com]

- 7. nagwa.com [nagwa.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. brainly.com [brainly.com]

A Comprehensive Technical Guide to the Thermal Decomposition of CP Grade Barium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of Chemically Pure (CP) grade barium carbonate (BaCO₃). This document details the decomposition pathway, kinetics, and critical thermal events, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in research and development settings.

Introduction

Barium carbonate is a stable inorganic compound with significant applications in various industries, including the production of specialty glass, ceramics, and certain pharmaceuticals. Its thermal decomposition is a critical process that yields barium oxide (BaO) and carbon dioxide (CO₂), a reaction of great interest in materials science and solid-state chemistry. Understanding the precise thermal behavior of CP grade barium carbonate is essential for controlling reaction conditions and ensuring the purity and desired properties of the final products.

Thermal Decomposition Pathway and Phase Transitions

The thermal decomposition of barium carbonate is a well-studied process that involves not only the chemical breakdown of the compound but also distinct phase transitions at elevated temperatures. The primary decomposition reaction is:

BaCO₃(s) → BaO(s) + CO₂(g)

This decomposition is preceded by two key polymorphic transformations. Barium carbonate initially exists in an orthorhombic crystal structure (α-BaCO₃). As the temperature increases, it undergoes two phase transitions before decomposition:

-

Orthorhombic (α) to Hexagonal (β) phase transition: This occurs at approximately 811 °C (1084 K).[1][2]

-

Hexagonal (β) to Cubic (γ) phase transition: This second transition takes place at around 940-964 °C (1213-1237 K).[1][2]

The final decomposition into barium oxide and carbon dioxide commences at temperatures exceeding 1000 °C, with significant decomposition occurring at approximately 1300°C.[3]

dot

Quantitative Data Summary

The following tables summarize the key quantitative data related to the thermal decomposition of high-purity barium carbonate, as determined by various thermal analysis techniques.

Table 1: Phase Transition and Decomposition Temperatures

| Thermal Event | Temperature (°C) | Temperature (K) | Analytical Method | Reference |

| α → β Phase Transition | 811 | 1084 | DTA, DSC | [1][2] |

| β → γ Phase Transition | 964 | 1237 | DTA | [1] |

| Onset of Decomposition | > 1000 | > 1273 | TGA | [1] |

| Significant Decomposition | ~1300 | ~1573 | TGA | [3] |

Table 2: Kinetic Parameters of Thermal Decomposition

| Kinetic Parameter | Value | Analytical Method | Reference |

| Activation Energy (Ea) | 305 (± 14) kJ/mol | TGA | [1][3] |

| Activation Energy (Ea) | 225.9 kJ/mol | Torsion-Langmuir | [1] |

| Apparent Activation Entropy | 53.5 J mol⁻¹ K⁻¹ | Torsion-Langmuir | [1] |

Experimental Protocols

The primary techniques for studying the thermal decomposition of barium carbonate are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol outlines a typical procedure for analyzing the thermal decomposition of CP grade barium carbonate using a simultaneous TGA-DTA instrument.

Objective: To determine the onset and completion temperatures of decomposition, quantify mass loss, and identify phase transitions.

Materials and Equipment:

-

CP Grade Barium Carbonate (e.g., 99.999% purity)[4]

-

Simultaneous TGA-DTA/DSC instrument

-

High-purity inert gas (e.g., Nitrogen or Argon)

-

Alumina or platinum crucibles

-

Microbalance

-

Desiccator

Procedure:

-

Sample Preparation:

-

Dry the CP grade barium carbonate powder at a temperature sufficient to remove adsorbed moisture without initiating decomposition (e.g., 110 °C for 24 hours) and store in a desiccator prior to analysis.[4]

-

Accurately weigh approximately 5-10 mg of the dried sample into the TGA crucible using a microbalance. Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating and gas diffusion.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Place an empty reference crucible on the reference balance.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature of at least 1400 °C.

-

Employ a constant heating rate, typically in the range of 10-20 °C/min. Multiple heating rates can be used to perform kinetic analysis.[5]

-

-

Data Acquisition:

-

Continuously record the sample mass (TGA), the difference in temperature between the sample and reference (DTA), and the sample temperature as a function of time and furnace temperature.

-

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass vs. temperature to identify the onset and completion temperatures of decomposition. The percentage mass loss should correspond to the theoretical loss of CO₂ (22.26%).

-

DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.

-

DTA/DSC Curve: Analyze the plot of the temperature difference or heat flow vs. temperature to identify endothermic and exothermic events. The phase transitions of barium carbonate will appear as endothermic peaks.

-

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the decomposition reaction of Barium carbonate?_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC [mdpi.com]

A Technical Guide to the Material Safety Data Sheet for Barium Carbonate (CP Grade)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety, handling, and toxicological properties of Chemical Purity (CP) grade Barium Carbonate (BaCO₃), compiled from various Material Safety Data Sheets (MSDS) and toxicological profiles. The information is structured to be a practical resource for laboratory and development settings, with a focus on quantitative data, safety protocols, and the underlying mechanisms of toxicity.

Chemical Identification and Physicochemical Properties

Barium carbonate is an inorganic salt that occurs naturally as the mineral witherite.[1] In its CP grade, it is a white, odorless powder or granule.[2][3][4] While it is poorly soluble in water, its significant hazard lies in its reactivity with acids.[1][3][5]

Table 1.1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | Barium Carbonate |

| CAS Number | 513-77-9[6][7][8] |

| Molecular Formula | BaCO₃[1][2][9] |

| Molecular Weight | 197.34 g/mol [3][7][8] |

| EC Number | 208-167-3[7][8] |

| Index Number | 056-003-00-2[7][8] |

Table 1.2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline powder or granules.[2][3][4] |

| Odor | Odorless.[2][6] |

| Specific Gravity | 4.275 g/cm³.[3][10] |

| pH | ~9 (for a 1% suspension in water).[4] |

| Water Solubility | Very poor (e.g., 14-24 mg/L at 20°C).[1][3] |

| Solubility in Other Solvents | Soluble in most acids (except sulfuric acid) and ammonium chloride solutions.[3][10] |

| Decomposition Temperature | >1000°C; decomposes to barium oxide (BaO) and carbon dioxide (CO₂).[4][5][7] |

| Flammability | Non-combustible.[4][8][10][11] |

Hazard Identification and Toxicology

The primary toxicological concern with barium carbonate is its acute oral toxicity.[6][8] Although it is insoluble in water, it readily reacts with hydrochloric acid in the stomach to form soluble barium chloride (BaCl₂), a toxic compound.[5][9][12] The toxicity is primarily linked to the effects of the free barium ion (Ba²⁺) on muscle function.[2][13]

Table 2.1: GHS Hazard Classification

| Classification | Details |

|---|---|

| Hazard Class | Acute Toxicity, Oral - Category 4.[6][8] |

| Signal Word | Warning .[8][11] |

| Hazard Statement | H302: Harmful if swallowed.[8][11] |

| Precautionary Statements | P264, P270, P301+P312, P330, P501.[8][11] |

Toxicological Pathway and Effects

Upon ingestion, the conversion to soluble barium chloride allows for the rapid absorption of Ba²⁺ ions.[13] The Ba²⁺ ion stimulates all muscle types, leading to symptoms such as vomiting, diarrhea, convulsive tremors, and muscular paralysis.[2] In severe cases, it can cause alterations in cardiac rhythm, shock, and potentially sudden cardiac failure.[2]

Table 2.2: Summary of Acute Toxicological Data

| Endpoint | Species | Value/Result | Guideline/Reference |

|---|---|---|---|

| Acute Oral LD50 | Rat | 1,690 mg/kg | OECD Test Guideline 401.[8] |

| Skin Corrosion/Irritation | In vitro study | No skin irritation.[8] | Read-across from Barium chloride.[11] |

| Eye Damage/Irritation | Rabbit | No eye irritation.[8][11] | OECD Test Guideline 405.[8][11] |

| Skin Sensitization | Mouse | Not a skin sensitizer.[8] | OECD Test Guideline 429.[8][11] |

Table 2.3: Chronic and Other Toxicity Information

| Endpoint | Finding |

|---|---|

| Carcinogenicity | No evidence of carcinogenic activity.[11] Not classifiable as to human carcinogenicity (EPA Group D).[12] |

| Mutagenicity | Negative.[11] No data available in other sources.[8] |

| Reproductive Toxicity | No information available.[11] A NOAEL of 4,000 ppm (as barium chloride dihydrate) was established for rats.[13] |

| STOT (Single/Repeated) | Classification criteria not met based on available data.[11] |

Ecological Information

While barium carbonate is not readily biodegradable, its ecotoxicity is a consideration, particularly for aquatic life.[2][8] Spills should be prevented from entering drains and watercourses.[11]

Table 3.1: Ecotoxicity Data

| Endpoint | Species | Value | Exposure Time | Guideline/Reference |

|---|---|---|---|---|

| Toxicity to Fish (LC50) | Danio rerio (zebra fish) | >97.5 mg/L | 96 h | OECD Test Guideline 203.[8][11] |

| Toxicity to Crustacea (EC50) | Daphnia magna | 14.5 mg Ba/L | 48 h | Read-across from Barium chloride.[11] |

| Toxicity to Algae (ErC50) | Pseudokirchneriella subcapitata | >100 mg/L | 72 h | OECD Test Guideline 201.[8] |

Handling, Exposure, and Emergency Response

Proper handling and emergency preparedness are critical to safely using barium carbonate in a research setting.

Table 4.1: Occupational Exposure Limits

| Jurisdiction | Limit Type | Value (as soluble Ba) |

|---|---|---|

| Safe Work Australia | TWA | 0.5 mg/m³.[11] |

| ACGIH (USA) | TWA | 0.5 mg/m³.[2] |

| OSHA (USA) | TWA | 0.5 mg/m³.[2] |

Table 4.2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Respiratory | Use a NIOSH-approved dust mask or particulate respirator if dust is generated.[4][8][11] |

| Hand | Impervious chemical-resistant gloves.[8][11] |

| Eye | Safety glasses with side shields or chemical goggles.[4][6][11] |

| Skin/Body | Laboratory coat, overalls, and closed-toe shoes.[8][11] |

Emergency Procedures

In the event of an accidental release or exposure, the following protocols should be followed.

Table 4.3: Summary of First Aid Measures

| Exposure Route | First Aid Protocol |

|---|---|

| Ingestion | Seek immediate medical attention. Call a poison center or physician. Rinse mouth with water if the person is conscious. Do NOT induce vomiting. [2][6][8] |

| Inhalation | Move the person to fresh air. If symptoms persist, seek medical advice.[2][8] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][8][11] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. If irritation persists, get medical attention.[2][8][11] |

Table 4.4: Firefighting Guidelines

| Aspect | Guideline |

|---|---|

| Flammability | The substance is non-combustible.[8][10][11] |

| Suitable Extinguishing Media | Use media appropriate for the surrounding fire (e.g., water spray, foam, dry chemical, CO₂).[6][8][10] |

| Hazardous Combustion Products | Fire or intense heat may produce irritating or toxic gases, including barium oxide and carbon oxides.[2][8][11] |

Accidental Release Workflow

Overview of Experimental Protocols

The toxicological and ecological data presented in Material Safety Data Sheets are derived from standardized experimental protocols, often those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different substances and laboratories.

While the full, detailed methodologies for these tests are extensive and beyond the scope of this guide, an understanding of their objectives is crucial for interpreting the data:

-

OECD 401 (Acute Oral Toxicity): This protocol is used to determine the median lethal dose (LD50) of a substance when administered orally in a single dose. It helps classify the substance's acute toxicity.[8]

-

OECD 405 (Acute Eye Irritation/Corrosion): This test evaluates the potential of a substance to cause irritation or damage to the eyes upon contact.[8][11]

-

OECD 429 (Skin Sensitization - Local Lymph Node Assay, LLNA): This is an in vivo method to determine if a substance can induce allergic contact dermatitis (skin sensitization).[8][11]

-

OECD 203 (Fish, Acute Toxicity Test): This protocol assesses the acute toxicity of a chemical to fish over a 96-hour period, determining the concentration that is lethal to 50% of the test population (LC50).[8]

-

OECD 201 (Alga, Growth Inhibition Test): This test measures the effect of a substance on the growth of freshwater microalgae, which is a key indicator of its potential impact on aquatic ecosystems.[8]

For detailed experimental procedures, researchers should consult the official OECD Guidelines for the Testing of Chemicals.

References

- 1. Barium carbonate - Wikipedia [en.wikipedia.org]

- 2. web.faa.illinois.edu [web.faa.illinois.edu]

- 3. Barium Carbonate | BaCO3 | CID 10563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cpc-us.com [cpc-us.com]

- 5. Barium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. carlroth.com [carlroth.com]

- 8. tracesciences.com [tracesciences.com]

- 9. Barium Carbonate: Properties, Uses & Preparation Explained [vedantu.com]

- 10. BARIUM CARBONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. redox.com [redox.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

CAS number 513-77-9 properties and uses

An In-depth Technical Guide to Barium Carbonate (CAS No. 513-77-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium carbonate, identified by CAS number 513-77-9, is an inorganic compound with the chemical formula BaCO₃.[1] It is a white, odorless, and tasteless powder that occurs naturally as the mineral witherite.[2][3] While insoluble in water, it is soluble in most acids, with the notable exception of sulfuric acid.[4][5] This compound is one of the most significant barium compounds in commercial use, serving as a key precursor for the synthesis of other barium-containing materials and finding extensive application across various industries.[1][6]

Physicochemical Properties

Barium carbonate is a dense, white powder.[2] Its fundamental physical and chemical characteristics are summarized below.

Table 1: General Physicochemical Properties of Barium Carbonate

| Property | Value | Source(s) |

| CAS Number | 513-77-9 | [7] |

| Molecular Formula | BaCO₃ | [1] |

| Molecular Weight | 197.34 g/mol | [4][8] |

| Appearance | White crystalline powder/solid | [4][9] |

| Density | 4.275 - 4.43 g/cm³ | [4][8] |

| Melting Point | 811 °C (1,492 °F; 1,084 K) (Polymorphic transformation) | [1] |

| Boiling Point | 1,450 °C (2,640 °F; 1,720 K) (Decomposes from 1,360 °C) | [1][2] |

| Refractive Index (n_D) | 1.676 | [1] |

| Hardness (Mohs) | 3.50 | [10] |

Solubility

Barium carbonate is poorly soluble in water, a key characteristic influencing its applications and handling.[1][11] Its solubility is slightly affected by temperature and significantly by the presence of acids or carbon dioxide-infused water.[4][12]

Table 2: Solubility of Barium Carbonate

| Solvent | Solubility | Temperature | Source(s) |

| Water | 16 mg/L | 8.8 °C | [1] |

| 22 mg/L | 18 °C | [1] | |

| 24 mg/L | 20 °C | [1] | |

| Acids (HCl, HNO₃, Acetic Acid) | Soluble (decomposes) | Ambient | [2][4] |

| Sulfuric Acid | Insoluble | Ambient | [4] |

| Ammonium Chloride/Nitrate Solutions | Soluble | Ambient | [4][12] |

| Carbon Dioxide-Water | Slightly Soluble (1:1000) | Ambient | [4][12] |

| Alcohol | Soluble | Ambient | [10] |

Thermal Properties and Crystal Structure

Barium carbonate undergoes phase transitions at elevated temperatures before decomposing.[12][13] It initially exists in an orthorhombic crystal structure, similar to aragonite.[13][14]

Table 3: Thermal and Structural Properties of Barium Carbonate

| Property | Value | Source(s) |

| Thermal Decomposition | Begins at ~1025°C, significant at 1360-1450°C | [2][12][15] |

| Phase Transition (α to β) | 811 °C (Orthorhombic to Trigonal) | [13] |

| Phase Transition (β to γ) | 940 °C (Trigonal to Cubic) | [13] |

| Crystal System (Ambient) | Orthorhombic (Pnma space group) | [13][14] |

| Lattice Parameters (a, b, c) | a = 5.3103 Å, b = 8.9122 Å, c = 6.4365 Å | [13] |

Key Chemical Reactions

Barium carbonate serves as a versatile precursor for other barium compounds primarily through its reaction with acids and its thermal decomposition.

Reaction with Acids

Barium carbonate reacts with acids like hydrochloric acid to form soluble barium salts, water, and carbon dioxide gas.[1][11] This reaction is a common route to synthesize various barium compounds.[2][16]

Caption: Reaction of Barium Carbonate with Hydrochloric Acid.

Thermal Decomposition

Upon heating to high temperatures, barium carbonate decomposes into barium oxide (BaO) and carbon dioxide.[2][12] This is a primary method for producing barium oxide.[10]

Caption: Thermal Decomposition of Barium Carbonate.

Experimental Protocols: Synthesis

Commercial production of barium carbonate is primarily achieved from barium sulfide (BaS), which is in turn produced from the mineral barite (BaSO₄). Two main methods are employed.

Carbonation Method

This is the more common industrial process for producing high-purity barium carbonate.[1][16]

-

Objective: To synthesize barium carbonate via the reaction of barium sulfide with carbon dioxide.

-

Materials: Barium sulfide (BaS) solution, Carbon Dioxide (CO₂) gas, Water (H₂O).

-

Procedure:

-

A solution of barium sulfide is prepared.[9]

-

Carbon dioxide gas is passed through the BaS solution at a controlled temperature of 40 to 90 °C.[1][3]

-

Barium carbonate precipitates out of the solution as a solid slurry, while hydrogen sulfide gas is released as a byproduct.[9][16] The reaction is: BaS + CO₂ + H₂O → BaCO₃↓ + H₂S↑.[9]

-

The resulting BaCO₃ slurry undergoes filtration to separate the solid product.[16]

-

The filtered cake is washed to remove impurities.[9]

-

The purified barium carbonate is then dried (e.g., at 300°C) and pulverized to obtain the final powder product.[9]

-

Soda Ash Method

This method involves treating barium sulfide with sodium carbonate (soda ash).[1]

-

Objective: To synthesize barium carbonate via a double displacement reaction.

-

Materials: Barium sulfide (BaS), Sodium carbonate (Na₂CO₃), Water.

-

Procedure:

-

An aqueous solution of barium sulfide is prepared.

-

The solution is treated with sodium carbonate at a temperature of 60 to 70 °C.[1][3]

-

A precipitation reaction occurs: BaS + Na₂CO₃ → BaCO₃↓ + Na₂S.

-

The precipitated barium carbonate is then filtered, washed, and dried, similar to the carbonation method.

-

Caption: Commercial Production Workflow for Barium Carbonate.

Uses and Applications

Barium carbonate is a critical material in numerous industrial and research applications due to its chemical properties.

Caption: Major Applications of Barium Carbonate.

-

Ceramics Industry: It is widely used as an ingredient in ceramic glazes where it acts as a flux, a matting agent, and a crystallizing agent.[1] It combines with coloring oxides to produce unique colors not easily achievable by other means.[1][9]

-

Glass Manufacturing: In specialty glass production, it increases the refractive index and brilliance.[9] It was historically used in the glass for cathode ray television screens to block X-ray emissions.[10]

-

Chemical Precursor: Barium carbonate is a common precursor to other barium-containing compounds such as ferrites and barium titanate (BaTiO₃), which is used for manufacturing multilayer ceramic capacitors.[1][17] It is also used to produce barium oxide and peroxide.[8][9]

-

Brick, Tile, and Pottery: It is added to clays to precipitate soluble salts like calcium and magnesium sulfates that cause efflorescence, an undesirable white powdery deposit on the surface of fired bricks.[1]

-

Electronics: The compound is a key component in the production of electronic ceramics, capacitors, and PTC thermistors.[9][17]

-

Other Uses: It is an ingredient in some rodenticides, although this use is controversial due to its toxicity.[9] It is also used in oil drilling, photography, and as a coating for welding electrodes.[9][18][19]

Safety and Handling

Barium carbonate is toxic by ingestion.[4][5] Upon ingestion, it reacts with gastric acid (HCl) to form soluble barium chloride, which is acutely poisonous.[2][18]

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection to avoid dust inhalation.[20][21] Ensure adequate ventilation and avoid creating dust.[7][18]

-

First Aid (Ingestion): If swallowed, rinse the mouth with water (if the person is conscious) and seek immediate medical attention.[18][20][22] A soluble sulfate solution, such as magnesium or sodium sulfate, may be administered to precipitate the barium as inert barium sulfate.[2][18]

-

Storage: Store in a dry, well-ventilated place in a tightly closed container, away from acids.[18][23]

-

Disposal: Should not be released into the environment.[18] To neutralize for disposal, it can be reacted with sulfuric acid to form the inert and highly insoluble barium sulfate.[2]

References

- 1. Barium carbonate - Wikipedia [en.wikipedia.org]

- 2. Barium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 3. atamankimya.com [atamankimya.com]

- 4. Barium Carbonate | BaCO3 | CID 10563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BARIUM CARBONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Barium carbonate (CAS 513-77-9) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]

- 7. carlroth.com [carlroth.com]

- 8. 513-77-9 Cas No. | Barium(II) carbonate | Apollo [store.apolloscientific.co.uk]

- 9. Barium Carbonate: Properties, Uses & Preparation Explained [vedantu.com]

- 10. Barium carbonate | 513-77-9 [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. What is the decomposition reaction of Barium carbonate?_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 15. Decomposition of Barium Carbonate (in the ceramic firing process) [digitalfire.com]

- 16. theasengineers.com [theasengineers.com]

- 17. 碳酸钡 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 18. web.faa.illinois.edu [web.faa.illinois.edu]

- 19. Barium carbonate: Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 20. redox.com [redox.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. tracesciences.com [tracesciences.com]

- 23. Barium Carbonate ( Whiterite ) BaCO3 [ CAS Number: 513-77-9 check ] - 25 000g = 25kg - SYNTHETIKA [synthetikaeu.com]

Witherite: A Technical Guide to its Transformation into High-Purity Barium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Witherite, a naturally occurring mineral form of barium carbonate (BaCO₃), stands as a significant, albeit less common, alternative to barite (BaSO₄) for the production of various barium compounds.[1][2] Its inherent composition as a carbonate makes it readily soluble in acids, offering a more direct route to high-purity barium carbonate, a critical raw material in the pharmaceutical, electronic, and specialty chemical industries. This technical guide provides an in-depth exploration of the methodologies for processing witherite ore to yield high-purity barium carbonate. It encompasses a review of beneficiation techniques to upgrade the ore, detailed experimental protocols for hydrometallurgical extraction and purification, and quantitative data to support process optimization. The logical workflows for these processes are visually represented through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development and other technical fields.

Introduction to Witherite

Witherite is a member of the aragonite group of carbonate minerals, crystallizing in the orthorhombic system.[2] It is characterized by its high specific gravity (around 4.3 g/cm³) and a Mohs hardness of 3 to 3.5.[2][3] While barite is the principal ore of barium, witherite's direct carbonate form presents advantages in processing, as it does not require the energy-intensive carbothermal reduction step necessary for barite.[1][2] The primary industrial applications of witherite-derived barium carbonate include the manufacturing of specialty glass, ceramics, pigments, and as a precursor for other barium salts used in various chemical syntheses.

Physicochemical Properties of Witherite

A thorough understanding of witherite's properties is fundamental to developing effective processing strategies. The key physical and chemical characteristics are summarized in the table below.

| Property | Value | References |

| Chemical Formula | BaCO₃ | [2][3] |

| Crystal System | Orthorhombic | [2][3] |

| Mohs Hardness | 3 - 3.5 | [2][3] |

| Specific Gravity | 4.29 - 4.3 | [2] |

| Color | Colorless, white, grayish, pale-yellow | [2][3] |

| Lustre | Vitreous, resinous on fractures | [3] |

| Cleavage | Distinct on {010}, imperfect on {110} | [3] |

| Solubility | Readily soluble in dilute acids | [1] |

| Common Impurities | Barite (BaSO₄), galena (PbS), calcite (CaCO₃), strontianite (SrCO₃) | [1] |

Beneficiation of Witherite Ore

Raw witherite ore often contains various gangue minerals that must be removed to improve the efficiency of subsequent hydrometallurgical processes. The choice of beneficiation technique depends on the specific mineralogy of the ore deposit.

Gravity Separation

Given the high specific gravity of witherite compared to common gangue minerals like quartz and calcite, gravity separation methods can be effective.[4] Techniques such as jigging and tabling can be employed to concentrate the witherite.

Froth Flotation

Froth flotation is a key method for separating witherite from barite, a common associated mineral with similar density.[1] The process involves selectively rendering the witherite surface hydrophobic, allowing it to attach to air bubbles and float to the surface, while the barite remains in the slurry.

A conceptual workflow for the beneficiation of witherite ore is presented below.

Hydrometallurgical Processing of Witherite Concentrate

The production of high-purity barium carbonate from witherite concentrate typically involves a hydrometallurgical route. This process leverages the solubility of witherite in acids to bring the barium into an aqueous solution, followed by purification and precipitation.

Acid Leaching

Hydrochloric acid (HCl) is commonly used for the acidolysis of witherite due to the high solubility of the resulting barium chloride (BaCl₂).[5]

Reaction: BaCO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + CO₂(g)

A study on the leaching of witherite tailings provides some indicative parameters for this process.[6] A two-step leaching process was found to be effective.

| Parameter | Step 1 | Step 2 |

| Liquid-to-Solid Ratio | 1:2 | 7:1 |

| HCl Concentration | 1 mol/L | 2 mol/L |

| Leaching Time | - | 2 hours |

| Leaching Temperature | - | 70 °C |

Purification of the Barium Chloride Solution

The leachate from the acid digestion step will contain dissolved impurities such as iron, calcium, and strontium.[6] A purification step is crucial to achieve a high-purity final product.

A patented process for producing barium chloride from witherite suggests the following purification steps:[7]

-

pH Adjustment: Addition of lime milk (calcium hydroxide slurry) to raise the pH to 8-9. This precipitates iron and aluminum hydroxides.

-

Saturated Sodium Chloride Addition: This step is mentioned in the patent, although its precise role in impurity removal is not fully detailed.[7]

-

Removal of Calcium and Strontium: For high-purity applications, further purification to remove calcium and strontium is necessary. One method involves the addition of oxalic acid to precipitate calcium and strontium oxalates, which have lower solubility than barium oxalate at a controlled pH.[6]

Precipitation of Barium Carbonate

High-purity barium carbonate is precipitated from the purified barium chloride solution by the addition of a carbonate source, such as sodium carbonate (Na₂CO₃) or by bubbling carbon dioxide (CO₂) gas through the solution.

Reaction with Sodium Carbonate: BaCl₂(aq) + Na₂CO₃(aq) → BaCO₃(s) + 2NaCl(aq)

The precipitation is a double replacement reaction, resulting in the formation of a white precipitate of barium carbonate.[8] Experimental conditions such as reactant concentrations, temperature, and pH can influence the particle size and morphology of the precipitated barium carbonate.

The overall hydrometallurgical process is depicted in the following diagram.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments in the production of high-purity barium carbonate from witherite.

Protocol for Acid Leaching of Witherite Concentrate

-

Materials: Witherite concentrate, hydrochloric acid (HCl), deionized water, reaction vessel with temperature control and stirring.

-

Procedure:

-

A two-step leaching process is employed.

-

Step 1: Mix the witherite concentrate with a 1 mol/L HCl solution at a liquid-to-solid ratio of 1:2. Stir the mixture at room temperature for 1 hour to dissolve easily accessible impurities.

-

Filter the slurry and collect the solid residue.

-

Step 2: Transfer the solid residue to the reaction vessel. Add a 2 mol/L HCl solution at a liquid-to-solid ratio of 7:1.

-

Heat the mixture to 70 °C and maintain the temperature with constant stirring for 2 hours.

-

After the reaction is complete, filter the mixture to separate the leachate (impure barium chloride solution) from the solid residue.

-

Protocol for Purification of Barium Chloride Solution

-

Materials: Impure barium chloride solution, lime milk (10% w/v Ca(OH)₂), oxalic acid solution, pH meter, filtration apparatus.

-

Procedure:

-

Transfer the impure barium chloride solution to a reaction vessel.

-

Slowly add lime milk while monitoring the pH. Continue addition until the pH of the solution reaches 8-9.

-

Stir the solution for 30 minutes to allow for the complete precipitation of iron and aluminum hydroxides.

-

Filter the solution to remove the precipitated impurities.

-

To the filtered solution, adjust the pH to 3 using dilute HCl.

-

Slowly add a stoichiometric amount of oxalic acid solution to precipitate calcium and strontium oxalates.

-

Stir for 1 hour and then filter to obtain the purified barium chloride solution.

-

Protocol for Precipitation of Barium Carbonate

-

Materials: Purified barium chloride solution, sodium carbonate solution (1M), reaction vessel with stirring, filtration apparatus, deionized water, drying oven.

-

Procedure:

-

Heat the purified barium chloride solution to 60 °C in the reaction vessel.

-

Slowly add the sodium carbonate solution to the stirred barium chloride solution. A white precipitate of barium carbonate will form instantly.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Filter the slurry to collect the barium carbonate precipitate.

-

Wash the precipitate with deionized water multiple times to remove any residual sodium chloride.

-

Dry the purified barium carbonate in an oven at 110 °C to a constant weight.

-

Conclusion

Witherite presents a viable and direct pathway for the production of high-purity barium carbonate. Through a combination of beneficiation techniques such as gravity separation and froth flotation, the ore can be effectively concentrated. Subsequent hydrometallurgical processing involving acid leaching, solution purification, and controlled precipitation allows for the synthesis of barium carbonate with a purity suitable for demanding applications in the pharmaceutical and other advanced industries. The experimental protocols and process flows detailed in this guide provide a foundational framework for the development and optimization of witherite processing technologies. Further research into the optimization of each unit operation can lead to enhanced efficiency, reduced costs, and improved product quality.

References

- 1. The Separation of Witherite from Barite in a Mixed Ore by Flotation ... - Bruce Pierce - Google 圖書 [books.google.com.tw]

- 2. Witherite - Wikipedia [en.wikipedia.org]

- 3. mindat.org [mindat.org]

- 4. zexinmining.com [zexinmining.com]

- 5. CN102101690A - Process for preparing barium chloride and calcium chloride by utilizing chlor-alkali waste salt sludge - Google Patents [patents.google.com]

- 6. Research on preparation of high pure barium chloride from barium dregs of witherite tailings [wjygy.com.cn]

- 7. CN104891549A - Technology for producing barium chloride by taking witherite as raw material - Google Patents [patents.google.com]

- 8. homework.study.com [homework.study.com]

Methodological & Application

Sol-Gel Synthesis of Barium Carbonate Nanostructures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of barium carbonate (BaCO₃) nanostructures using the sol-gel method. The sol-gel technique offers excellent control over stoichiometry, a simple synthesis process, homogeneous particle distribution, and the ability to produce nano-sized particles at lower processing temperatures.[1][2] These attributes make it a versatile method for producing high-purity BaCO₃ nanostructures for various applications, including in ceramics, pigments, optical glass, and as precursors for ferroelectric materials.[1] Notably, the biocompatibility of barium carbonate nanoparticles opens avenues for their use in biomedical applications, including cancer therapy and drug delivery.[3][4][5]

Experimental Protocols

Two primary sol-gel based protocols for the synthesis of barium carbonate nanostructures are detailed below: the gel-combustion method and a standard sol-gel process.

Protocol 1: Gel-Combustion Synthesis of Barium Carbonate Nanoparticles

This method utilizes a self-sustaining combustion process to form the nanoparticles.

Materials:

-

Barium nitrate (Ba(NO₃)₂)

-

Citric acid (C₆H₈O₇)

-

Nitric acid (HNO₃)

-

Ammonium hydroxide (NH₄OH)

-

Distilled water

Equipment:

-

Beakers

-

Magnetic stirrer with hot plate

-

Furnace

-

Mortar and pestle

Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of barium nitrate.

-

In a separate beaker, dissolve citric acid in distilled water.

-

-

Sol Formation:

-

Add the barium nitrate solution to the citric acid solution while stirring continuously.

-

A key parameter is the molar ratio of citrate to nitrate, which has been reported to be effective at 1.3 for producing very fine powders.[1][6]

-

Add a small amount of nitric acid to the solution. Nitric acid acts as an oxidizer and plays an important role in the subsequent combustion step.[2]

-

Adjust the pH of the solution by adding ammonium hydroxide.

-

-

Gelation:

-

Heat the solution on a hot plate at a moderate temperature (e.g., 80-90 °C) with continuous stirring.

-

Continue heating until the solution becomes a viscous, transparent brown gel.[2]

-

-

Auto-Combustion:

-

Calcination:

-

Characterization:

Protocol 2: Sol-Gel Synthesis using Alkoxide Precursors

This protocol involves the hydrolysis and condensation of metal alkoxides to form the gel.

Materials:

-

Barium acetate (Ba(CH₃COO)₂)

-

Zirconium(IV) n-propoxide (as an example for a mixed oxide, can be adapted for carbonate)

-

Glacial acetic acid (CH₃COOH)

-

n-propanol

-

Deionized water

-

Formic acid

Equipment:

-

Beakers

-

Magnetic stirrer with hot plate

-

Drying oven

-

Furnace

Procedure:

-

Precursor Solution Preparation:

-

Sol Formation:

-

Slowly add the second precursor solution dropwise into the barium acetate solution while stirring.[7]

-

-

Hydrolysis and Gelation:

-

Drying:

-

Dry the resulting gel in an oven at a low temperature (e.g., 80-90 °C) for an extended period (e.g., 24 hours) to remove the solvent.[7]

-

-

Calcination:

-

Calcine the dried powder in a furnace at various temperatures (e.g., 700-1000 °C) for a specific duration (e.g., 2 hours) to obtain the final crystalline product.[7]

-

-

Washing and Final Drying:

Data Presentation

The following tables summarize quantitative data from the sol-gel synthesis of barium carbonate nanostructures as reported in the literature.

Table 1: Synthesis Parameters for Gel-Combustion Method

| Parameter | Value | Reference |

| Barium Precursor | Barium Nitrate | [6],[1] |

| Chelating Agent | Citric Acid | [6],[1] |

| Molar Ratio (Citrate/Nitrate) | 1.3 | [6],[1] |

| Combustion Temperature | ≤400 °C | [6],[1] |

| Calcination Temperatures | 450 °C, 600 °C, 750 °C | [6],[1],[2] |

| Resulting Crystal Phase | Orthorhombic | [6],[1],[2] |

| Reported Particle Size | 1 - 10 nm | [6],[1],[2] |

Table 2: Effect of Calcination Temperature on Crystallite Size (Gel-Combustion Method)

| Calcination Temperature (°C) | Resulting Phase | Mean Crystallite Size (nm) | Reference |

| As-synthesized (≤400 °C) | Orthorhombic BaCO₃ + Additional Phase | - | [6],[1] |

| 450 | Pure Orthorhombic BaCO₃ | Increases with temperature | [6],[1],[2] |

| 600 | Orthorhombic BaCO₃ | Increases with temperature | [6],[1],[2] |

| 750 | Orthorhombic BaCO₃ | Increases with temperature | [6],[1],[2] |

Note: The crystallite size generally increases with increasing calcination temperature due to crystal growth.[1]

Visualizations

Experimental Workflow for Gel-Combustion Synthesis

Caption: Workflow for the sol-gel gel-combustion synthesis of BaCO₃ nanostructures.

Applications in Drug Development

Barium carbonate nanostructures are gaining attention in the biomedical field. Their potential applications in drug development include:

-